molecular formula C17H18N2O5S B2954843 Ethyl 6-acetyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 896680-07-2

Ethyl 6-acetyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2954843
CAS RN: 896680-07-2
M. Wt: 362.4
InChI Key: XYQSWLLFNQZZIU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and heterocyclic rings. Heterocyclic compounds are widely present in many physiologically active chemical compounds .

Scientific Research Applications

Synthetic Chemistry Applications

  • Facilitating Novel Annulation Reactions : Zhu, Lan, and Kwon (2003) demonstrated that ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high regioselectivity and yields. This method expands the toolbox for synthesizing highly functionalized tetrahydropyridines, showcasing the compound's role in advancing synthetic methodologies (Zhu, Lan, & Kwon, 2003).

  • Contributing to Heterocyclic Chemistry : Research by Morita and Shiotani (1986) on the synthesis of furo[2,3-c]pyridine derivatives from ethyl 3-hydroxyisonicotinate further underscores the compound's importance in the development of new synthetic routes for heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Morita & Shiotani, 1986).

Biomedical Research Applications

  • Antiprotozoal Activity : Ismail et al. (2004) synthesized derivatives including 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, exhibiting potent antiprotozoal activity. This suggests the compound's potential in contributing to new treatments for protozoal infections (Ismail et al., 2004).

  • Amplifying Antibiotic Efficacy : Brown and Cowden (1982) investigated compounds including pyridinylpyrimidines with strongly basic side chains for their ability to enhance the effectiveness of phleomycin against Escherichia coli. This research indicates the compound's utility in enhancing antibiotic action, a critical area given the global challenge of antibiotic resistance (Brown & Cowden, 1982).

properties

IUPAC Name

ethyl 6-acetyl-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-3-23-17(22)14-11-6-7-19(10(2)20)9-13(11)25-16(14)18-15(21)12-5-4-8-24-12/h4-5,8H,3,6-7,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQSWLLFNQZZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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